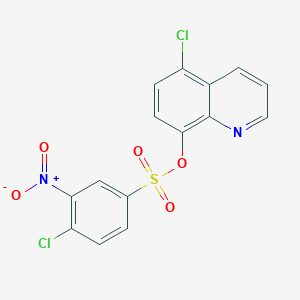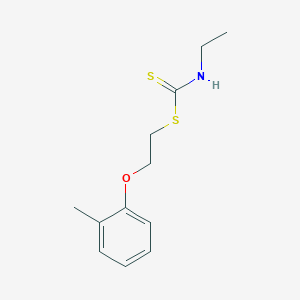
5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate
Übersicht
Beschreibung
5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as NQO1 substrate, as it is a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).
Wirkmechanismus
The mechanism of action of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate involves its interaction with 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. This compound is oxidized by 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate, resulting in the formation of a reduced form of the compound. This reduced form can then react with other molecules, leading to the detoxification of harmful compounds. The use of this compound as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has allowed researchers to study the mechanism of action of this enzyme and its role in disease prevention.
Biochemical and Physiological Effects:
The use of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to induce the expression of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate, leading to increased detoxification processes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in lab experiments include its well-established synthesis method and its ability to act as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. Additionally, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool in scientific research. However, limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment to study its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in scientific research. One potential direction is the study of the role of 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate in disease prevention. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has been widely used in scientific research as a substrate for the enzyme 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate. This enzyme is involved in detoxification processes and is known to play a role in the prevention of cancer and other diseases. The use of this compound as a substrate for 5-chloro-8-quinolinyl 4-chloro-3-nitrobenzenesulfonate has allowed researchers to study the activity of this enzyme and its role in disease prevention.
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O5S/c16-11-5-6-14(15-10(11)2-1-7-18-15)24-25(22,23)9-3-4-12(17)13(8-9)19(20)21/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVHSNWZSQQDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4696253.png)
![4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4696260.png)
![3-{3-(4-bromophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4696267.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4696274.png)

![3-(2-methyl-2-propen-1-yl)-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4696285.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide](/img/structure/B4696305.png)
![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4696318.png)
![7-[2-(4-morpholinyl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4696323.png)
![ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4696339.png)
![3-[(5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4696355.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4696359.png)
![3-[(2-methylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4696375.png)